ethyl 3-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)propanoate
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its functional groups, stereochemistry, and conformation.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Spectroscopic and Diffractometric Characterization
A study on a closely related compound, Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, was conducted using spectroscopic and diffractometric techniques. This research highlighted the challenges in analytical and physical characterization due to the similarities in the spectra and diffraction patterns of polymorphic forms of such compounds (Vogt et al., 2013).
Tautomerism of NH-Pyrazoles
The tautomerism in NH-pyrazoles, which are structurally related to the queried compound, was investigated. The study involved X-ray crystallography and 13C and 15N CPMAS NMR spectroscopy, providing insights into the solid-state tautomerism of these compounds (Cornago et al., 2009).
Synthesis and Pharmacological Evaluation of Pyrazolines
Research on the synthesis of pyrazoline-based compounds, similar to the chemical structure , revealed their potential for anticancer and HIV treatment applications. The study also evaluated the antimicrobial activity of these compounds, adding to their pharmacological significance (Patel et al., 2013).
Enantiomeric Neolignans Studies
A study on enantiomeric neolignans, which have structural similarities, focused on isolating and elucidating their structures through extensive spectroscopic analyses. Such research contributes to the understanding of the stereochemistry and biological activities of these compounds (Chen et al., 2010).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound, and the hazards associated with it.
Future Directions
This involves predicting potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
properties
IUPAC Name |
ethyl 3-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6S/c1-5-33-24(29)13-14-34-16-23(28)27-21(19-7-6-8-22(31-3)25(19)32-4)15-20(26-27)17-9-11-18(30-2)12-10-17/h6-12,21H,5,13-16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXQTHSSSCOSGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=C(C(=CC=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)propanoate |
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